N-(叔丁基)氮杂环丁烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azetidines are four-membered heterocycles containing one nitrogen atom . They are important building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the common methods is the anionic ring-opening polymerizations of sulfonyl-activated aziridines and azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Molecular Structure Analysis

The molecular structure of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are largely determined by their ring strain and the presence of a nitrogen atom in the ring . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .科学研究应用

合成和功能化

对映纯氮杂环丁烷-2-羧酸的合成:研究证明了具有杂原子侧链的氮杂环丁烷-2-羧酸类似物的合成。这些化合物,包括 N-(叔丁基)氮杂环丁烷-1-甲酰胺的变体,用于研究构象对肽活性的影响 (Sajjadi & Lubell, 2008)。

用于药物化学的 3-卤代氮杂环丁烷的生产:一项研究描述了受保护的 3-卤代氮杂环丁烷的克级合成,这对于药物化学中创建氮杂环丁烷-3-羧酸衍生物至关重要。这些方法可以应用于 N-(叔丁基)氮杂环丁烷-1-甲酰胺等化合物 (Ji, Wojtas, & Lopchuk, 2018)。

药理应用

抗癌剂设计:已合成并评估了功能化的氨基酸衍生物(包括 N-取代氮杂环丁烷甲酰胺)对人癌细胞系的细胞毒性,表明在抗癌药物设计中具有潜力 (Kumar et al., 2009)。

囊性纤维化中的 CFTR 增强:N-(叔丁基)氮杂环丁烷-1-甲酰胺衍生物是发现喹啉酮-3-甲酰胺(有效的 CFTR 增强剂)的一部分,并在伊伐卡托等囊性纤维化治疗药物的开发中发挥作用 (Hadida et al., 2014)。

化学和生物学研究

蛋白质合成和离子转运的研究:氮杂环丁烷-2-羧酸与 N-(叔丁基)氮杂环丁烷-1-甲酰胺密切相关,用于研究植物中蛋白质合成与离子转运之间的关系,证明了其在生物学研究中的效用 (Pitman, Wildes, Schaefer, & Wellfare, 1977)。

药物开发中 N-杂环的合成:叔丁基磺酰胺的使用,其中包括类似于 N-(叔丁基)氮杂环丁烷-1-甲酰胺的结构,在 N-杂环的不对称合成中具有重要意义。这些结构是开发天然产物和治疗相关化合物的关键 (Philip, Radhika, Saranya, & Anilkumar, 2020)。

氮杂环丁烷的模块化合成:已经开发出一种新的方法用于氮杂环丁烷的模块化合成,包括 N-(叔丁基)氮杂环丁烷-1-甲酰胺的衍生物。这种方法对于在药物化学中创建基序非常重要 (Fawcett, Murtaza, Gregson, & Aggarwal, 2019)。

未来方向

属性

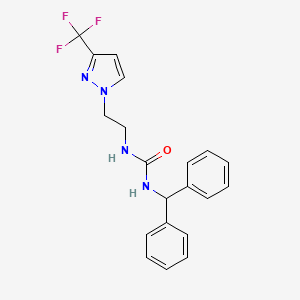

IUPAC Name |

N-tert-butylazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)9-7(11)10-5-4-6-10/h4-6H2,1-3H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJVTHJNBWQMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)

![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)

![1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B2670179.png)

![[(2S)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2670180.png)

![N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2670181.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2670184.png)

![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)

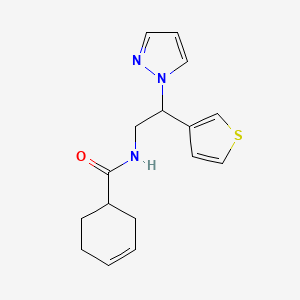

![3-[2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2670192.png)